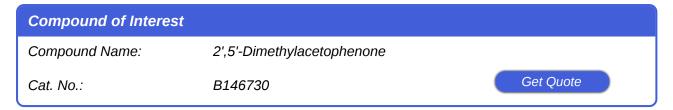


## An In-depth Technical Guide to 2',5'-Dimethylacetophenone

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **2',5'-Dimethylacetophenone**, a key aromatic ketone utilized in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## **Molecular Structure and Properties**

2',5'-Dimethylacetophenone, also known by its IUPAC name 1-(2,5-dimethylphenyl)ethanone, is an organic compound characterized by a phenyl ring substituted with an acetophenone group and two methyl groups at the 2' and 5' positions.[1][2] Its chemical formula is C10H12O. [1][2][3][4][5][6][7] This compound is a colorless to pale yellow liquid with a sweet, floral odor.[1] [2] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[2]

The molecular structure of 2',5'-Dimethylacetophenone is depicted in the diagram below.

Figure 1: Molecular Structure of 2',5'-Dimethylacetophenone.

## **Quantitative Physicochemical Data**

The key physicochemical properties of **2',5'-Dimethylacetophenone** are summarized in the table below for easy reference.



Property	Value	Reference
IUPAC Name	1-(2,5- dimethylphenyl)ethanone	[3][5][8]
CAS Number	2142-73-6	[1][3][4][5][6][9][10]
Molecular Formula	C10H12O	[1][2][3][4][5][6][7]
Molecular Weight	148.20 g/mol	[3][4][6][9][10]
Appearance	Clear colorless to yellow liquid	[1][2]
Boiling Point	249 °C at 760 mmHg (195 °C lit.)	[1][6][9][10]
Melting Point	-18.1 °C	[1][4]
Density	0.988 g/mL at 25 °C	[6][9][10]
Refractive Index (n20/D)	1.529	[1][6][9][10]
Flash Point	96 °C (closed cup)	[9][10]
¹H NMR (CDCl₃, 399.65 MHz)	δ (ppm): 7.47 (s, 1H), 7.15 (d, 1H), 7.09 (d, 1H), 2.53 (s, 3H, COCH <sub>3</sub> ), 2.46 (s, 3H, Ar-CH <sub>3</sub> ), 2.34 (s, 3H, Ar-CH <sub>3</sub> )	[5]

# Experimental Protocols Synthesis: Friedel-Crafts Acylation of p-Xylene

**2',5'-Dimethylacetophenone** is commonly synthesized via the Friedel-Crafts acylation of p-xylene with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride. [9][11]

#### Materials:

- p-Xylene (1 equivalent)
- Acetyl chloride (1 equivalent)



- Anhydrous aluminum chloride (AlCl<sub>3</sub>) (1.1 equivalents)
- Anhydrous dichloromethane (solvent)
- Ice
- Concentrated Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate

#### Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser is connected to a gas trap to neutralize the evolving HCl gas.[9]
- Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane are added to the reaction flask. The mixture is cooled to 0-5 °C in an ice bath.[9]
- Addition of Reactants: A solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane is prepared in the dropping funnel. This solution is added dropwise to the stirred AlCl<sub>3</sub> suspension over approximately 10 minutes, maintaining the temperature at 0-5 °C to control the exothermic reaction.[3][9]
- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 15-30 minutes.[3]
- Workup Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[3][9]
- Extraction: The mixture is transferred to a separatory funnel. The organic layer (dichloromethane) is collected. The aqueous layer is extracted with an additional portion of dichloromethane. The organic layers are then combined.[3]

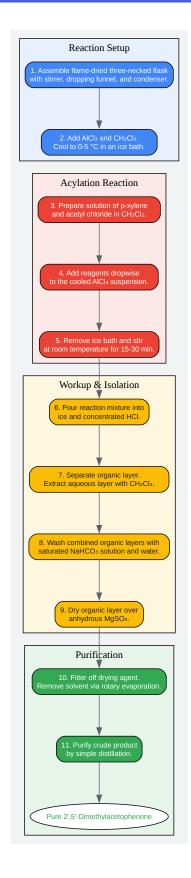






- Neutralization and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. The organic layer is then dried over anhydrous magnesium sulfate.[3][9]
- Purification: The drying agent is removed by filtration. The solvent (dichloromethane) is removed by rotary evaporation.[3] The crude product is then purified by simple distillation to yield pure 2',5'-dimethylacetophenone.[3][11]





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Figure 2: Experimental workflow for the synthesis of **2',5'-Dimethylacetophenone**.



## **Spectroscopic Characterization Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of the liquid **2',5'-dimethylacetophenone** (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for proton NMR.[2] Standard pulse programs are used to acquire the spectra.

#### Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample, a neat spectrum can be obtained using the liquid film method. A single drop of **2',5'-dimethylacetophenone** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- Data Acquisition: The prepared plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm<sup>-1</sup>). A background spectrum of the clean plates is typically run first and subtracted from the sample spectrum.

#### Mass Spectrometry (MS):

- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization or through direct infusion.
- Ionization: Electron Ionization (EI) is a common method used for this type of molecule.
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating the mass spectrum.

## **Applications**



**2',5'-Dimethylacetophenone** serves as a valuable building block in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Additionally, due to its characteristic sweet and floral scent, it is commonly employed as a fragrance ingredient in products like perfumes, soaps, and lotions.[1][2]

## **Safety Information**

**2',5'-Dimethylacetophenone** should be handled with care in a well-ventilated area, preferably a fume hood. It is known to cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10]

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